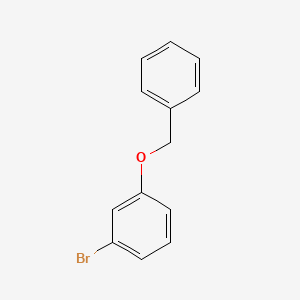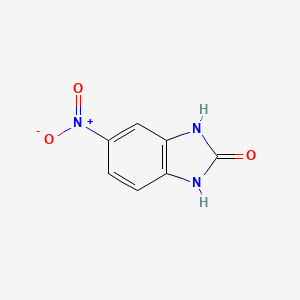
1-(Benzyloxy)-3-bromobenzene
Vue d'ensemble
Description
1-(Benzyloxy)-3-bromobenzene, also known as 1-benzyloxy-3-bromobenzene, is an aromatic organic compound that has a variety of uses in research, synthesis, and industrial applications. This compound is primarily composed of a benzene ring with a bromobenzene side chain, and is known for its high reactivity and stability.
Applications De Recherche Scientifique
Photocatalytic Reductive Dehalogenation
Reductive dehalogenation of organic bromides like benzyl bromide under visible light irradiation has been achieved using riboflavin as a photocatalyst. This process, involving amines as electron donors and i-PrOH as H-donor, provides insights into photocatalytic reductive reactions and the radical anion's role in these processes (Martínez-Haya, Miranda, & Marín, 2017).
Thermo Physical Properties of Binary Liquid Mixtures
A study on the viscosities and densities of 1,4-dioxane with Bromo benzene, including 1-(Benzyloxy)-3-bromobenzene, at different temperatures and mole fractions revealed insights into the weak interactions present in these mixtures. The results are significant for understanding the mixing behavior of binary mixtures and molecular interactions (Ramesh, YunusM.Y., & Ramesh, 2015).
Synthesis of Hindered Bromobenzene Derivatives
Research on the synthesis of sterically hindered bromobenzene derivatives like 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene has implications in stabilizing low-coordinate phosphorus compounds. Such compounds have potential applications in various fields of chemistry (Yoshifuji, Kamijo, & Toyota, 1993).
Biooxidation in Enantioselective Synthesis
The biooxidation of bromobenzene, a compound related to this compound, using Pseudomonas putida, has been utilized in the asymmetric total synthesis of pancratistatin, a promising antitumor agent. This process highlights the role of microbial biotransformation in creating complex organic compounds (Hudlický, Tian, Königsberger, Maurya, Rouden, & Fan, 1996).
Three-Component Coupling in Chemical Synthesis
The use of bromobenzene derivatives in a flow microreactor method for three-component coupling based on flash chemistry demonstrates its importance in the synthesis of complex organic compounds. Such methods are significant for the development of efficient synthetic pathways in organic chemistry (Nagaki, Ichinari, & Yoshida, 2014).
Catalysis and Reaction Mechanisms
Studies on the reactivity of copper metal vapors with substituted bromobenzenes, including compounds similar to this compound, provide insights into the formation of complex organometallic compounds. This research is crucial for understanding catalytic processes and reaction mechanisms in organometallic chemistry (Negrel, Gony, Chanon, & Laı̈, 1993).
Propriétés
IUPAC Name |
1-bromo-3-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWZMGZBJCJDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373458 | |
| Record name | 3-Benzyloxybromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53087-13-1 | |
| Record name | 1-Benzyloxy-3-bromobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53087-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxybromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)
![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)

![2-amino-3-({(E)-[5-chloro-2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1333967.png)
![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)









